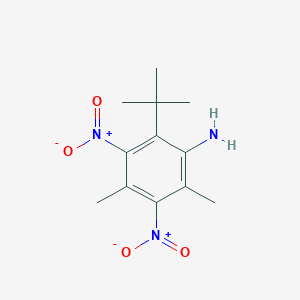
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is an organic compound with a complex structure It is a derivative of benzenamine, featuring tert-butyl, dimethyl, and dinitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- typically involves multiple steps. One common method includes the nitration of 2-(1,1-dimethylethyl)-4,6-dimethylbenzenamine. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Forms diamines.
Substitution: Results in halogenated benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The tert-butyl and dimethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butylaniline: Lacks the nitro groups, making it less reactive.
4,6-Dimethyl-2-nitroaniline: Contains only one nitro group, resulting in different chemical properties.
2,4,6-Trinitroaniline: More reactive due to the presence of three nitro groups.
Uniqueness
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (tert-butyl and dimethyl) and electron-withdrawing (nitro) groups creates a compound with versatile chemical behavior.
Propiedades
Número CAS |
107342-67-6 |
|---|---|
Fórmula molecular |
C12H17N3O4 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
Clave InChI |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Key on ui other cas no. |
107342-67-6 |
Sinónimos |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















